molecular formula C13H19N3O4 B1675425 Lufironil CAS No. 128075-79-6

Lufironil

Cat. No. B1675425
M. Wt: 281.31 g/mol
InChI Key: JUCNGMPTCXPMNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lufironil, also known as HOE 077, belongs to the class of organic compounds known as pyridinecarboxylic acids and derivatives . It is a small molecule drug and has the molecular formula C13H19N3O4 .


Molecular Structure Analysis

The molecular structure of Lufironil consists of a pyridine ring bearing a carboxylic acid group or a derivative thereof . The molecular formula is C13H19N3O4 , with an average mass of 281.308 Da and a monoisotopic mass of 281.137543 Da .

Scientific Research Applications

  • Clinical Laboratory Test Interference : Lufironil, a prolyl 4-hydroxylase inhibitor, has been found to interfere with clinical laboratory tests, particularly in the bilirubin assay. A study by Baader et al. (1994) discovered that in rats, a metabolite of Lufironil caused a dose-dependent positive reaction for urinary bilirubin. This reaction was not due to drug toxicity or any endogenous substrate produced under the influence of Lufironil, but rather a specific metabolite, the structure of which was determined through HPLC and spectroscopic methods. This finding is significant for laboratory diagnostics, particularly in the context of evaluating liver function and bilirubin levels (Baader et al., 1994).

  • Lu-Hf Isotope Systematics : In another context, the decay constant of 176Lu, pertinent to Lufironil, is critical for Lu-Hf isotopic studies. Söderlund et al. (2003) conducted a study to calibrate the Lu-Hf results against U-Pb dates in dolerites. This research contributes to the understanding of the Lu-Hf method's capability for dating the crystallization of mafic rocks and has implications for geological and planetary science studies (Söderlund et al., 2003).

  • Implications in Geochemistry and Geochronology : The study of Lu-Hf isotopes, as related to Lufironil, plays a role in understanding crust-mantle evolution. Iizuka et al. (2017) discuss how zircon U-Pb age and Hf isotopic data contribute to our knowledge of crust-mantle differentiation and the evolution of the continental crust. The Lu-Hf isotopic system, to which Lufironil is related, is a key tool in these geological studies (Iizuka et al., 2017).

  • In-Situ Lu-Hf Geochronology : The advancement in in-situ Lu-Hf geochronology, which pertains to Lufironil, has implications for dating various minerals such as garnet, apatite, and xenotime. Simpson et al. (2021) presented a methodology using LA-ICP-MS/MS to resolve isobaric interferences in Lu-Hf geochronology, offering high spatial resolution and control on textural relationships. This technique is significant for understanding geological systems and the temporal evolution of mineral formations (Simpson et al., 2021).

properties

IUPAC Name

2-N,4-N-bis(2-methoxyethyl)pyridine-2,4-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4/c1-19-7-5-15-12(17)10-3-4-14-11(9-10)13(18)16-6-8-20-2/h3-4,9H,5-8H2,1-2H3,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCNGMPTCXPMNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC(=NC=C1)C(=O)NCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00155802
Record name Lufironil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00155802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lufironil

CAS RN

128075-79-6
Record name N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128075-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lufironil [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128075796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lufironil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00155802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LUFIRONIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MMU177964
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Lufironil
Reactant of Route 2
Reactant of Route 2
Lufironil
Reactant of Route 3
Reactant of Route 3
Lufironil
Reactant of Route 4
Reactant of Route 4
Lufironil
Reactant of Route 5
Reactant of Route 5
Lufironil
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Lufironil

Citations

For This Compound
34
Citations
E Baader, M Bickel, D Damm, HH Donaubauer… - 1994 - degruyter.com
… The positive reaction for bilirubin in these assay Systems was caused by a metabolite of Lufironil. It was not due to drug toxicity, and it was not caused by any endogenous Substrate …
Number of citations: 5 www.degruyter.com
Y Zhou, P Hertel, J Cu - Pediatrics In Review, 2017 - publications.aap.org
… bilirubin on dipstick testing is the investigational antifibrotic agent lufironil (HOE 077). (1) … to the bilirubin assay: effects of a metabolite of the new prolyl 4-hydroxylase inhibitor, Lufironil …
Number of citations: 4 publications.aap.org
SN Iyer, SB Margolin, DM Hyde… - Experimental lung …, 1998 - Taylor & Francis
… , Lufironil (pyridine-2,4-dicarboxylic di [Zmethoxyamide]) that is in phase I1 clinical trial, may be a potential useful drug for treatment of various forms of liver fibrosis [37]. Lufironil did …
Number of citations: 121 www.tandfonline.com
KM Antoniou, A Pataka, D Bouros… - Pulmonary pharmacology …, 2007 - Elsevier
Idiopathic pulmonary fibrosis (IPF) is a poorly understood disease that usually leads to death within 5 years of diagnosis. Despite our better understanding of IPF pathogenesis, the …
Number of citations: 102 www.sciencedirect.com
W de Gruyter - degruyter.com
… Interference in Clinical Laboratory Tests, with Special Regard to the Bilirubin Assay: Effects of a Metabolite of the New Prolyl l-Hydroxylase Inhibitor, Lufironil …
Number of citations: 2 www.degruyter.com
T Luangmonkong, W Parichatikanond… - Biochemical Pharmacology, 2023 - Elsevier
… HOE-077, also known as lufironil, is a prodrug of the active moiety pyridine-2,4-dicarboxylic acid which is an analogue of α-ketoglutarate that inhibits the catalytic activity of CP4Hs. In …
Number of citations: 3 www.sciencedirect.com
CB Nanthakumar, RJD Hatley, S Lemma… - Nature reviews Drug …, 2015 - nature.com
Fibrosis, which leads to progressive loss of tissue function and eventual organ failure, has been estimated to contribute to ~45% of deaths in the developed world, and so new …
Number of citations: 230 www.nature.com
B Högemann, W Domschke - Gastroenterologia Japonica, 1993 - Springer
… In animal experiments, the novel inhibitor of prolyl-4-hydroxylase-HOE 077 (Lufironil)-a substituted diamide of pyridine-2,4-dicarboxylate, selectively accumulated in the liver and led to …
Number of citations: 12 link.springer.com
M Selman, VJ Thannickal, A Pardo, DA Zisman… - Drugs, 2004 - Springer
Idiopathic pulmonary fibrosis (IPF), also termed cryptogenic fibrosing alveolitis, is a clinicopathological syndrome characterised by cough, exertional dyspneoa, basilar crackles, a …
Number of citations: 407 link.springer.com
G Watter - 1994 - degruyter.com
Institutional rate: DM 996.-(öS 7,769.-/sFr 940.-). Individual rates available for: Personal members of the societies belonging to the" Forum of the European Clinical Chemical Societies": …
Number of citations: 0 www.degruyter.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.